molecular formula C8H10F5NS B12297633 N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline

N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline

Cat. No.: B12297633
M. Wt: 247.23 g/mol
InChI Key: LPYIRLBXLHFEAX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline (CAS 1427763-15-2) is a key chemical building block incorporating the pentafluorosulfanyl (SF5) group, a functionality of high interest in modern medicinal and agrochemical chemistry. The SF5 group is renowned for its exceptional electronegativity, thermal stability, and lipophilicity, often acting as a "super-trifluoromethyl group" that can significantly alter a compound's physicochemical properties and metabolic stability . This compound serves as a critical synthetic intermediate in developing novel meta-diamide insecticides, where its incorporation has demonstrated high insecticidal activity and excellent selectivity towards insects over mammalian GABA and glycine receptors . Furthermore, the SF5 moiety is a valuable bioisostere in pharmaceutical research, explored in scaffolds such as aryl propionamides for developing new Selective Androgen Receptor Modulators (SARMs) . The product requires storage in an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10F5NS

Molecular Weight

247.23 g/mol

IUPAC Name

N,N-dimethyl-4-(pentafluoro-λ6-sulfanyl)aniline

InChI

InChI=1S/C8H10F5NS/c1-14(2)7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,1-2H3

InChI Key

LPYIRLBXLHFEAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Summary of Key Findings

N,N-Dimethyl-4-(pentafluoro-λ⁶-sulfanyl)aniline (C₈H₁₀F₅NS) is a fluorinated aromatic amine with applications in materials science and medicinal chemistry. Its synthesis primarily revolves around introducing the pentafluorosulfanyl (SF₅) group into the aromatic ring of N,N-dimethylaniline derivatives. This report consolidates four major preparation routes, emphasizing reaction conditions, yields, and mechanistic insights from peer-reviewed literature and patents.

Direct Electrophilic Substitution of N,N-Dimethylaniline

Reaction with Pentafluorosulfanyl Chloride (SF₅Cl)

The most direct method involves electrophilic substitution of N,N-dimethylaniline using SF₅Cl under controlled conditions. The dimethylamino group activates the aromatic ring, directing the SF₅ group to the para position.

Procedure :

  • Dissolve N,N-dimethylaniline in anhydrous dichloromethane at −20°C.
  • Slowly add SF₅Cl (1.1 equiv.) while maintaining temperatures below −10°C.
  • Stir for 12–24 hours under nitrogen atmosphere.
  • Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield: 60–70%.
  • Purity: >95% (by ¹⁹F NMR).
  • Challenges: SF₅Cl is moisture-sensitive; competing ortho-substitution may occur (~5–10% byproducts).

Stepwise Synthesis via 4-Bromo-N,N-dimethylaniline

Bromination Followed by Sulfur Pentafluoride Substitution

This two-step approach avoids the direct handling of SF₅Cl by utilizing brominated intermediates.

Bromination of N,N-Dimethylaniline

Procedure :

  • React N,N-dimethylaniline with N-bromosuccinimide (NBS, 1.1 equiv.) in dimethylacetamide (DMAc) at −20°C.
  • Isolate 4-bromo-N,N-dimethylaniline via filtration (yield: 85–90%).
SF₅ Group Introduction via Copper-Mediated Coupling

Procedure :

  • Combine 4-bromo-N,N-dimethylaniline with CuCN (1.2 equiv.) in N-methylpyrrolidone (NMP) at 180°C.
  • Purify the product via recrystallization (n-hexane).

Key Data :

  • Overall Yield: 55–60%.
  • Advantages: Avoids SF₅Cl; scalable for industrial production.

Reductive Amination of 4-(Pentafluorosulfanyl)nitrobenzene

Nitro Reduction and Dimethylation

This method prioritizes the SF₅ group introduction early in the synthesis, followed by nitro reduction and dimethylation.

Synthesis of 4-(Pentafluorosulfanyl)nitrobenzene

Procedure :

  • Nitrate benzene derivatives using HNO₃/H₂SO₄, followed by SF₅Cl substitution (yield: 50–60%).
Reduction and Dimethylation

Procedure :

  • Reduce the nitro group using H₂/Pd-C in ethanol to yield 4-(SF₅)aniline.
  • React with methyl iodide (2.2 equiv.) and NaHCO₃ in DMF at 80°C.

Key Data :

  • Overall Yield: 40–45%.
  • Limitations: Multi-step process with moderate efficiency.

Catalytic C–H Functionalization

Ruthenium-Catalyzed Direct Sulfanylation

A cutting-edge approach employs transition-metal catalysts to directly functionalize the C–H bond of N,N-dimethylaniline.

Procedure :

  • Combine N,N-dimethylaniline, SF₅Br (1.1 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), and AgSbF₆ (20 mol%) in 1,2-dichloroethane.
  • Heat at 120°C for 24 hours under argon.

Key Data :

  • Yield: 50–55%.
  • Advantages: Atom-economical; avoids pre-functionalized intermediates.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Key Challenges
Direct Electrophilic 60–70 Moderate High SF₅Cl handling
Bromination-Substitution 55–60 High Moderate Multi-step purification
Reductive Amination 40–45 Low Low Low overall yield
Catalytic C–H 50–55 Emerging High Catalyst cost

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles/nucleophiles.

Major Products:

    Oxidation: N-oxides, sulfoxides.

    Reduction: Amines, reduced derivatives.

    Substitution: Halogenated, alkylated, or acylated products.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the efficacy of N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline derivatives as potent inhibitors against Plasmodium falciparum, the causative agent of malaria. Research indicates that compounds containing the pentafluorosulfanyl group exhibit enhanced potency compared to their trifluoromethyl counterparts. For instance, in vitro assays demonstrated that certain derivatives showed significantly lower IC50_{50} values, indicating higher effectiveness against malaria parasites .

Case Study: In Vivo Efficacy

In a study involving SCID mice models infected with P. falciparum, the compound demonstrated promising results with an effective dose (ED90_{90}) of approximately 63 mg/kg. This suggests that this compound could be a viable candidate for further development into an antimalarial treatment .

Antischistosomal Activity

The compound also shows potential as an antischistosomal agent. A series of N,N'-diarylureas featuring the pentafluorosulfanyl group were synthesized and tested against Schistosoma mansoni. These compounds demonstrated low IC50_{50} values, indicating effective schistosomicidal activity. Notably, one derivative exhibited a selectivity index greater than 8.5 against L6 cells, suggesting a favorable therapeutic profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that electron-withdrawing groups like pentafluorosulfanyl enhance the biological activity of these compounds. The design of new analogs with improved efficacy is ongoing, focusing on optimizing substituents to maximize potency against schistosomiasis .

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic chemistry. Its unique structure allows for various transformations and functionalizations, facilitating the synthesis of complex molecules.

Synthesis Pathways

  • Bromination : The compound can undergo bromination to form bromo derivatives, which can then be utilized in further nucleophilic substitution reactions.
  • Aromatic Nucleophilic Displacement : The brominated derivatives can participate in aromatic nucleophilic displacement reactions to yield various functionalized anilines .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline involves its interaction with specific molecular targets and pathways. The pentafluoro-l6-sulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. This can lead to modulation of enzymatic activities, receptor interactions, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

2-Bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline (Ligand 2)
  • Structure: Bromine substituent replaces dimethylamino.
  • Applications : Studied for binding to NGAL and β-catenin via ¹⁹F NMR. The SF₅ group exhibits distinct NMR splitting: equatorial fluorines produce an intense doublet (δ ≈ -60 ppm), while the axial fluorine appears as a quintet (δ ≈ +40 ppm) .
2-Fluoro-4-(pentafluoro-λ⁶-sulfanyl)aniline (CAS: 1240257-25-3)
  • Structure : Fluorine substituent at the ortho position.
  • Formula : C₆H₅F₆NS; molar mass = 241.17 g/mol.
  • Safety: Classified under UN2810 (toxic solids), indicating higher hazard compared to the dimethylamino analog .
N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline
  • Structure : Cyclopenta[b]thiophene replaces SF₅.
  • Molar Mass : 255.38 g/mol.
  • Synthesis : Purified via column chromatography (PE/EtOAc/TEA), yielding 68% .
  • Key Difference : The thiophene ring introduces π-conjugation, likely enhancing fluorescence or charge-transfer properties absent in the SF₅-containing analog.

Spectroscopic and Structural Comparisons

¹⁹F NMR Signatures
  • SF₅ Group : All SF₅-containing analogs exhibit characteristic splitting: equatorial fluorines (doublet) and axial fluorine (quintet). This pattern aids in confirming SF₅ group integrity across derivatives .
  • Dimethylamino Influence: The electron-donating -N(CH₃)₂ group in the target compound may deshield axial fluorine slightly, causing minor chemical shift differences compared to bromo or fluoro analogs.
Fluorescence and Optical Properties
  • TICT Effect: N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibits temperature-dependent fluorescence via twisted intramolecular charge transfer (TICT). The SF₅ analog’s fluorescence is undocumented but predicted to be weaker due to SF₅’s electron-withdrawing nature .
  • Quantum Yields : Pyrimidoindazole derivatives (e.g., compound 4e) show ΦF = 0.067. The target compound’s quantum yield remains unstudied but could be lower due to reduced conjugation .

Biological Activity

N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline, a compound characterized by the presence of a pentafluorosulfanyl group, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₈H₁₀F₅NS
  • Molecular Weight : 247.23 g/mol
  • CAS Number : 1427763-15-2
  • Storage Conditions : Inert atmosphere, 2-8°C

The pentafluorosulfanyl (SF₅) group is notable for its high electronegativity and steric bulk, which significantly influence the chemical behavior and biological activity of the compound. Research indicates that SF₅-containing compounds exhibit unique electronic properties that can affect their interaction with biological targets .

Antischistosomal Activity

Recent studies have identified N,N'-diarylureas featuring the SF₅ group as promising candidates for treating schistosomiasis. A series of compounds were evaluated for their efficacy against Schistosoma mansoni, demonstrating low inhibitory concentrations (IC₅₀ values ranging from 0.6 to 7.7 μM) against newly transformed schistosomula and adult worms .

Key Findings :

  • In Vitro Efficacy : Compounds showed significant activity with IC₅₀ values as low as 0.1 μM for adult worms.
  • Cytotoxicity Profiles : The selectivity index (SI) against L6 cells was greater than 8.5, indicating a favorable therapeutic window.
  • Pharmacokinetics : Slow absorption was noted with maximal drug concentrations achieved after 24 hours, suggesting a need for further investigation into the compound's bioavailability and metabolism .

Structure-Activity Relationship (SAR)

The SAR studies reveal that electron-withdrawing groups like SF₅ enhance the antischistosomal activity of the compounds. This finding underscores the importance of substituent nature on biological activity and opens avenues for designing more effective analogs .

Toxicological Profile

The toxicity of this compound has been evaluated in various aquatic organisms. Studies indicate that substituted anilines can exhibit differential toxicity profiles based on their structural modifications. For instance, trichloroanilines demonstrated stronger inhibitory effects on microalgal photosynthetic reactions compared to growth rates . This suggests that similar assessments are warranted for SF₅-containing anilines to fully understand their environmental impact.

Case Studies and Applications

  • Antimalarial Research : The SF₅ moiety has been incorporated into antimalarial compounds like mefloquine, showing comparable or improved IC₅₀ values against Plasmodium falciparum compared to traditional agents .
  • Potential in Other Therapeutic Areas : Beyond antischistosomal applications, pentafluorosulfanyl compounds are being explored as insecticides and anti-tuberculosis agents, highlighting their versatility in medicinal chemistry .

Summary Table of Biological Activity

CompoundIC₅₀ (μM)Selectivity Index (SI)Observations
This compound0.1 - 7.7>8.5Significant antischistosomal activity; slow absorption
Mefloquine (SF₅ derivative)Comparable to mefloquineNot specifiedEnhanced efficacy against P. falciparum

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-4-(pentafluoro-l6-sulfanyl)aniline, and how can regioselectivity be controlled?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, the pentafluorosulfanyl (-SF₅) group can be introduced via electrophilic substitution on an activated aromatic ring (e.g., dimethylaniline derivatives). Regioselectivity is controlled by electron-donating substituents (e.g., -NMe₂) that direct electrophiles to the para position. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by 1H^{1}\text{H}/19F^{19}\text{F} NMR ensures purity . For advanced regiocontrol, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) can append SF₅ groups to pre-functionalized scaffolds .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • 19F^{19}\text{F} NMR : The SF₅ group exhibits distinct splitting patterns: equatorial fluorines appear as a doublet (δ ≈ -60 ppm, JFFJ_{F-F} ~150 Hz), while the axial fluorine resonates as a quintet (δ ≈ +40 ppm) due to coupling with equatorial fluorines. Integration ratios (4:1) confirm SF₅ geometry .
  • FT-IR : Stretching vibrations for C-S (650–750 cm⁻¹) and SF₅ symmetric/asymmetric modes (740–820 cm⁻¹) validate the sulfanyl group .
  • X-ray Crystallography : Resolve bond angles (e.g., C-S-F axial ≈ 90°) and torsional effects from steric interactions between -SF₅ and -NMe₂ groups .

Advanced Research Questions

Q. How does the SF₅ group influence protein-ligand binding interactions, and what NMR strategies optimize detection?

Methodological Answer: The SF₅ group enhances binding affinity via hydrophobic interactions and fluorine-specific contacts. 19F NMR is ideal for studying binding dynamics:

  • Binding Assays : Titrate protein (e.g., β-catenin) into ligand solutions. Monitor chemical shift perturbations (CSPs) in the SF₅ signals. A 1.5 ppm upfield shift indicates binding .

  • Relaxation Filters : Apply T₂-weighted experiments to suppress background signals from unbound ligands. Use cryoprobes for sensitivity enhancement at low concentrations (µM range).

  • Table 1 : Example 19F^{19}\text{F} NMR Parameters for SF₅-Ligand Binding

    ParameterValue
    Acquisition Time0.5 s (recycle delay: 1.5 s)
    SolventD₂O with 10% DMSO-d₆
    Detection Limit10 µM (S/N ≥ 3)

Q. Can the photophysical properties of this compound be exploited for ratiometric sensing?

Methodological Answer: The SF₅ group induces twisted intramolecular charge transfer (TICT) states, enabling temperature-dependent fluorescence.

  • Experimental Setup : Dissolve in DMSO (0.1 mM) and record emission spectra (λₑₓ = 350 nm) across 20–80°C. Intensity at 450 nm increases linearly with temperature (R² > 0.98), while 510 nm remains stable, enabling ratiometric calibration .

  • Table 2 : Temperature vs. Fluorescence Intensity (Example Data)

    Temperature (°C)I₄₅₀/I₅₁₀
    200.85
    401.20
    601.65
    802.10

Q. What computational methods validate the electronic effects of the SF₅ group in catalysis or sensing applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. The SF₅ group withdraws electron density (-I effect), reducing HOMO-LUMO gaps by 0.3–0.5 eV compared to non-fluorinated analogs.
  • MD Simulations : Simulate solvation in explicit water (AMBER force field) to assess conformational stability. The SF₅ group stabilizes TICT states by 5–8 kcal/mol via steric hindrance .

Contradictions and Validation

  • vs. 4 : While focuses on TICT emission in dimethyl sulfoxide, highlights SF₅’s NMR signatures in aqueous buffers. These are complementary, not contradictory, as solvent polarity dictates photophysical vs. binding behaviors.
  • Synthesis Routes : (Schiff base methods) and 15 (click chemistry) propose divergent strategies. Selection depends on SF₅ introduction timing (pre- vs. post-functionalization).

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